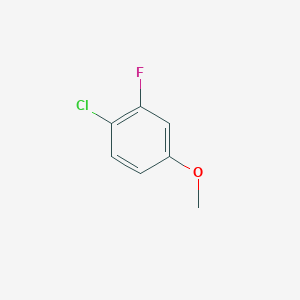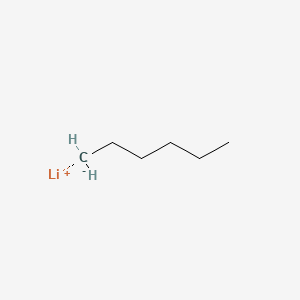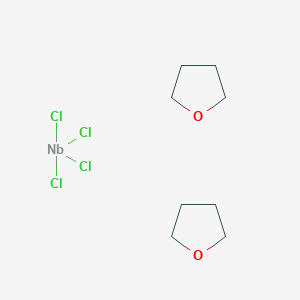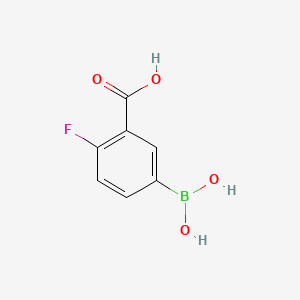
3-Carboxy-4-fluorophenylboronic acid
Übersicht
Beschreibung
3-Carboxy-4-fluorophenylboronic acid (3-CFPA) is an organic compound that has a wide range of applications in the scientific field. It is a boronic acid derivative that has been used extensively in organic synthesis and has been studied extensively for its biochemical and physiological effects. 3-CFPA is a versatile compound that has been used in a variety of scientific research applications, such as drug discovery, biotechnology, and medical research.
Wissenschaftliche Forschungsanwendungen
-
Intracellular Delivery of siRNA
- Field : Biomedical Engineering
- Application : Phenylboronic acid-functionalized polyion complex micelles are used for the delivery of cholesterol-modified siRNA .
- Method : The micelles are assembled from poly(ethylene glycol)-block-poly(L-lysine) bearing 4-carboxy-3-fluorophenylboronic acid moiety in the PLys side chains .
- Results : The micelles enhance the intracellular delivery of siRNA .
-
Biomedical Applications of Phenylboronic Acid-Functionalized Chitosan Conjugates
- Field : Biomedical Research
- Application : Phenylboronic acid-functionalized chitosan conjugates are used for glucose-sensitive polymers which enable self-regulated insulin release in the treatment of diabetes .
- Method : The conjugation of phenylboronic acid and chitosan exhibits properties that can be exploited for a variety of applications .
- Results : These conjugates function as a diagnostic agent, in wound healing, and tumor targeting .
-
Suzuki Coupling Reactions
- Field : Organic Chemistry
- Application : 4-Carboxyphenylboronic acid is used in Suzuki coupling reactions .
- Method : The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .
- Results : The result is the formation of a new carbon-carbon bond .
-
Glucose-Responsive Insulin Delivery
- Field : Biomedical Engineering
- Application : Phenylboronic acid-modified ε-polylysine is used for glucose-responsive insulin delivery via transdermal microneedles .
- Method : Microneedles with insulin-loaded glucose-responsive particles are prepared via a molding strategy .
- Results : The insulin-loaded particles of 4-carboxy-3-fluorophenylboronic acid-grafted ε-polylysine (named INS/GRP-12.8) presented a glucose-responsive insulin delivery performance based on the disassembly-related mechanism in vitro .
-
Synthesis of Novel Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Field : Organic Chemistry
- Application : 3-Fluorophenylboronic acid is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Method : The synthesis is achieved by palladium-catalyzed cross-couplings .
- Results : The result is the formation of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
-
Suzuki Coupling Using Microwave and Triton B Catalyst
- Field : Organic Chemistry
- Application : 4-Fluorophenylboronic acid is used as a reactant in Suzuki coupling using microwave and triton B catalyst .
- Method : The reaction involves the coupling of 4-fluorophenylboronic acid with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Results : The result is the formation of novel biologically active terphenyls .
-
Condensation Reactions with Stabilizer Chains
- Field : Polymer Chemistry
- Application : 4-Carboxyphenylboronic acid is used in condensation reactions with stabilizer chains at the surface of polystyrene latex .
- Method : The reaction involves the condensation of 4-carboxyphenylboronic acid with stabilizer chains .
- Results : The result is the formation of a stabilized polystyrene latex .
-
Synthesis of o-Phenylphenols
-
Functionalization of Poly-SiNW for Detection of Dopamine
Safety And Hazards
Eigenschaften
IUPAC Name |
5-borono-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGORTXQWDDXSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376835 | |
| Record name | 3-Carboxy-4-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-4-fluorophenylboronic acid | |
CAS RN |
872460-12-3 | |
| Record name | 3-Carboxy-4-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Carboxy-4-fluorophenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)


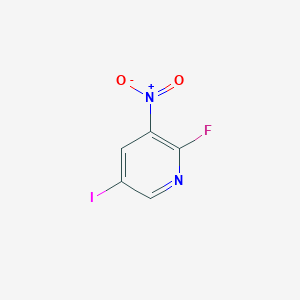
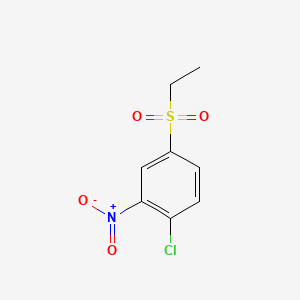


![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)
